2-Cyclobutoxythiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

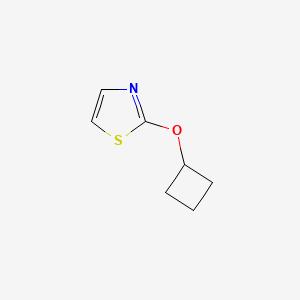

2-Cyclobutoxythiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclobutoxy group. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, and they are known for their aromatic properties. The cyclobutoxy group, consisting of a four-membered cyclobutane ring attached to an oxygen atom, adds unique chemical characteristics to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxythiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutanol with thioamide in the presence of a dehydrating agent. The reaction conditions often require refluxing in an organic solvent such as ethanol or chloroform.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the use of catalysts to enhance the reaction rate and efficiency. The choice of solvent and temperature control are crucial to optimize the production process.

Chemical Reactions Analysis

Gewald Reaction Modifications

The Gewald reaction typically produces 2-aminothiophenes, but modified conditions (e.g., α-methine nitriles) can favor thiazole formation. While not explicitly demonstrated for cyclobutoxy derivatives, similar substrates (e.g., α-methine nitriles with bulky groups) suggest potential applicability .

Synthesis Method Comparison

| Method | Key Features | Yield Range | Advantages |

|---|---|---|---|

| Hantzsch | Haloketone + thioamide | Moderate | Well-established, versatile |

| Brønsted Acid-Mediated | Thiourea + sulfoxonium ylide | High | Metal-free, mild conditions |

| Gewald (Modified) | α-Methine nitriles | Variable | Access to substituted derivatives |

Reaction Mechanisms

The reactivity of 2-Cyclobutoxythiazole stems from the aromatic thiazole ring and its substituent. Key reactions include:

Electrophilic Aromatic Substitution

Thiazoles undergo substitution at position 5, especially with activating groups. The cyclobutoxy group at position 2 may modulate electron density. Bromination or nitration could occur at C5 under acidic or basic conditions, though steric hindrance from the cyclobutoxy group may reduce reactivity .

Deprotonation at C2

The acidic proton at C2 (pKa ~2.5) allows deprotonation to form a resonance-stabilized ylide. This intermediate can react with organolithium reagents or electrophiles (e.g., methyl iodide), enabling functionalization .

Oxidation Reactions

Thiazoles can oxidize to form N-oxides or sulfoxides. For example, mCPBA oxidizes thiazole to its N-oxide, which is valuable for directing electrophilic substitution to the 2-position .

Cycloaddition Reactions

Thiazoles participate in [4+2] cycloadditions (e.g., Diels-Alder) under high temperatures. A cyclobutoxy substituent might influence regioselectivity or reaction efficiency due to steric effects .

Scientific Research Applications

2-Cyclobutoxythiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals and photographic sensitizers.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxythiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. In biological systems, it may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Thiazole: A simpler structure without the cyclobutoxy group.

2-Methoxythiazole: Contains a methoxy group instead of a cyclobutoxy group.

2-Ethoxythiazole: Contains an ethoxy group instead of a cyclobutoxy group.

Uniqueness: 2-Cyclobutoxythiazole is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Cyclobutoxythiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, cyclobutoxy groups can be introduced via coupling reactions between cyclobutanol derivatives and thiazole precursors. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ for deprotonation) significantly affect yield. Characterization via 1H/13C NMR and FTIR is critical to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound purity and stability?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC (with UV detection at 254 nm) are essential for purity assessment. Stability under varying pH and temperature can be evaluated using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks), monitored via LC-MS. Differential scanning calorimetry (DSC) further assesses thermal behavior .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Avoid exposure to strong oxidizers and ensure local exhaust ventilation during synthesis. Use PPE (gloves, lab coat, goggles) and store in airtight containers at 2–8°C. Contaminated surfaces require decontamination with ethanol/water mixtures (70:30 v/v). Safety protocols for structurally related thiazoles emphasize minimizing dust generation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Apply systematic SAR by modifying the cyclobutoxy group (e.g., substituent position, steric bulk) and thiazole core (e.g., halogenation). Use in silico tools (molecular docking, DFT calculations) to predict binding affinities, followed by in vitro assays (e.g., enzyme inhibition). Control variables like solvent polarity and counterion effects to isolate structural contributions .

Q. How should contradictory bioactivity data for this compound be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). Replicate studies using standardized protocols (e.g., CLSI guidelines for antifungal assays). Cross-validate with orthogonal methods: compare MIC values with time-kill curves or transcriptomic profiling to confirm mechanistic consistency .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Use directing groups (e.g., pyridyl substituents) or transition-metal catalysts (Pd/Cu systems) to enhance regiocontrol. Solvent screening (e.g., toluene vs. DMSO) and additive optimization (e.g., CsF for fluoride-mediated activation) can improve selectivity. Monitor via 19F NMR for real-time reaction tracking .

Q. How to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer : Conduct photolysis/hydrolysis studies under simulated environmental conditions (UV light, pH 5–9). Analyze degradation products via GC-MS and assess toxicity using Daphnia magna or Vibrio fischeri bioassays. Compare with regulatory thresholds (e.g., EPA EC50 values) .

Q. Data Contradiction & Reproducibility

Q. Why might computational predictions and experimental results for this compound’s solubility diverge?

- Methodological Answer : Discrepancies often stem from force field limitations in simulating cyclobutane ring strain or solvent-solute interactions. Validate predictions with experimental solubility measurements (shake-flask method) across solvents (logP -1 to 4). Use COSMO-RS models for improved accuracy .

Q. How to address batch-to-batch variability in this compound synthesis?

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

2-cyclobutyloxy-1,3-thiazole |

InChI |

InChI=1S/C7H9NOS/c1-2-6(3-1)9-7-8-4-5-10-7/h4-6H,1-3H2 |

InChI Key |

DXCFGNHVHUOBGI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=NC=CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.